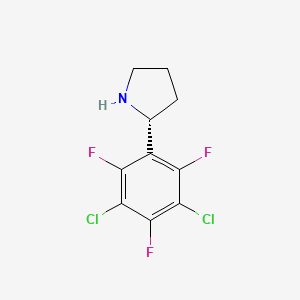
(R)-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichloro-2,4,6-trifluoroaniline and ®-pyrrolidine.
Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate.
Cyclization: The intermediate then undergoes cyclization to form the pyrrolidine ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of catalysts and solvents is carefully controlled to minimize environmental impact.
化学反应分析
Types of Reactions
®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium hydride (NaH) and various organometallic reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the phenyl ring.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: The compound may have potential as a pharmaceutical agent due to its structural features and biological activity.
Industry: It can be used in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of ®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms in the phenyl ring can enhance binding affinity and selectivity. The pyrrolidine ring may interact with active sites of enzymes or receptors, leading to modulation of their activity.
相似化合物的比较
Similar Compounds
®-2-(3,5-Dichlorophenyl)pyrrolidine: Lacks the trifluoromethyl groups, which may affect its biological activity and chemical reactivity.
®-2-(2,4,6-Trifluorophenyl)pyrrolidine: Lacks the dichloro groups, which may influence its binding affinity and selectivity.
Uniqueness
®-2-(3,5-Dichloro-2,4,6-trifluorophenyl)pyrrolidine is unique due to the presence of both dichloro and trifluoromethyl groups in the phenyl ring. This combination of substituents can enhance its chemical stability, biological activity, and binding affinity compared to similar compounds.
属性
分子式 |
C10H8Cl2F3N |
|---|---|
分子量 |
270.07 g/mol |
IUPAC 名称 |
(2R)-2-(3,5-dichloro-2,4,6-trifluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H8Cl2F3N/c11-6-8(13)5(4-2-1-3-16-4)9(14)7(12)10(6)15/h4,16H,1-3H2/t4-/m1/s1 |
InChI 键 |
AQKVFNLITALIST-SCSAIBSYSA-N |
手性 SMILES |
C1C[C@@H](NC1)C2=C(C(=C(C(=C2F)Cl)F)Cl)F |
规范 SMILES |
C1CC(NC1)C2=C(C(=C(C(=C2F)Cl)F)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















